2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide
Description
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Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N4O2/c1-12-9-14(21)3-4-16(12)30-11-19(29)27-15-5-7-28(8-6-15)18-10-17(20(22,23)24)25-13(2)26-18/h3-4,9-10,15H,5-8,11H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTWCOAAMYMXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chloro-substituted phenoxy group .
- A piperidine ring linked to a trifluoromethyl-pyrimidine moiety .
- An acetamide functional group .
This structural complexity suggests potential interactions with biological targets, particularly in the realm of cancer therapeutics and neurological applications.
Anticancer Potential
Recent studies indicate that the compound exhibits promising anticancer activity. Research has shown that it can inhibit the growth of various cancer cell lines, including:
- PC-3 (prostate cancer)
- HCT-116 (colon cancer)
- MDA-MB-231 (breast cancer)
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 | 0.67 | Induction of apoptosis |
| HCT-116 | 0.80 | Inhibition of cell proliferation |
| MDA-MB-231 | 0.87 | EGFR inhibition |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and inhibition of critical signaling pathways such as EGFR.
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been studied for its neuropharmacological effects. Preliminary data suggest it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study conducted on animal models indicated that administration of the compound resulted in:
- Reduced oxidative stress markers.
- Improved cognitive function in models of Alzheimer's disease.
This suggests a dual role for the compound in both cancer therapy and neuroprotection.
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Specific Kinases : The compound has been shown to inhibit kinases involved in tumor growth and survival.
- Apoptosis Induction : It promotes programmed cell death in cancer cells, which is crucial for effective cancer treatment.
- Modulation of Signaling Pathways : The interaction with pathways such as PI3K/Akt and MAPK is significant for its anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
